molecular formula C15H16N4O4S B2857081 Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953137-00-3

Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2857081
CAS No.: 953137-00-3
M. Wt: 348.38
InChI Key: WVURNGCTRUSASO-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring:

  • A central thiazole ring substituted at the 2-position with an ethyl carbamate group.
  • A 4-carbamoylphenyl moiety linked to the thiazole core via a 2-oxoethyl acetamide bridge.

This structure combines hydrogen-bonding motifs (carbamate and carbamoyl groups) with a heterocyclic thiazole scaffold, which is prevalent in bioactive molecules targeting enzymes, receptors, and kinases.

Properties

IUPAC Name

ethyl N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-2-23-15(22)19-14-18-11(8-24-14)7-12(20)17-10-5-3-9(4-6-10)13(16)21/h3-6,8H,2,7H2,1H3,(H2,16,21)(H,17,20)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVURNGCTRUSASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmacology.

Chemical Structure and Properties

The compound features a thiazole ring, a carbamate group, and an amine linkage, which are crucial for its biological interactions. Its molecular formula is C15H16N4O4SC_{15}H_{16}N_{4}O_{4}S, with a molecular weight of 348.4 g/mol. The structural complexity of this compound suggests diverse interactions within biological systems, potentially influencing various pathways.

The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes and receptors. The thiazole moiety can bind to active sites of enzymes, inhibiting their activity and thereby altering metabolic pathways.

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical for cell proliferation and survival.
  • Cell Signaling Interference : It may disrupt cellular signaling pathways, leading to altered gene expression and cellular responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Some studies have shown that thiazole derivatives can inhibit cancer cell growth by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : These compounds have been explored for their potential to reduce inflammation in various models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in animal models
Enzyme inhibitionInhibits specific enzyme activities

Case Studies

Several studies have investigated the biological effects of thiazole derivatives that share structural similarities with this compound:

  • Antitumor Activity : A study highlighted the potential of thiazole derivatives in enhancing the efficacy of existing chemotherapeutics by acting synergistically against cancer cells .
  • High Throughput Screening : Another research effort employed high-throughput screening to identify small molecules that induce Oct3/4 expression, a marker associated with pluripotency in stem cells. Some derivatives showed promising results in modulating this expression .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications can enhance biological activity, particularly in targeting antiapoptotic proteins like Bcl-2 .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is being investigated for its antimicrobial , anti-inflammatory , and anticancer properties. Its structural components allow it to interact with various biological targets, making it a candidate for drug development.
  • Biological Studies
    • The compound is utilized in research to elucidate its effects on different biological pathways. Studies involving docking simulations and binding assays help in understanding how this compound interacts with enzymes and receptors, thereby influencing cellular processes.
  • Chemical Biology
    • It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules. This can provide insights into drug design and the development of therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study focusing on its antimicrobial properties demonstrated significant activity against various bacterial strains, suggesting its utility in developing new antibiotics.
  • Research into its anti-inflammatory effects showed promise in reducing markers of inflammation in vitro, indicating potential therapeutic applications for inflammatory diseases.
  • Clinical trials are underway to evaluate its efficacy in cancer therapy, particularly in targeting specific cancer cell lines resistant to conventional treatments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Diversity : The target compound’s 4-carbamoylphenyl group contrasts with bromophenyl (), pyridinyl (), and nitrophenyl () moieties in analogs. Carbamoyl groups may improve aqueous solubility compared to halogenated or nitro-substituted derivatives .
  • Synthetic Complexity: The triazole-containing analog () requires multi-step coupling reactions (e.g., Click chemistry), whereas simpler derivatives (e.g., ) utilize direct condensation of aminothiazoles with esters. The target compound’s synthesis likely involves similar coupling strategies .

Physicochemical and Pharmacological Properties

While pharmacological data for the target compound are unavailable, trends from analogs suggest:

  • Melting Points : Analogs with rigid substituents (e.g., triazoles in ) exhibit higher melting points (195–196°C), indicative of crystalline stability. The target compound’s carbamoyl group may similarly enhance intermolecular interactions .

Q & A

Q. What safety protocols are recommended given the lack of toxicity data for this compound?

  • Methodology :
  • Assume hazard equivalence to structurally similar carbamates (e.g., ethyl carbamate, a known carcinogen).
  • Use PPE (gloves, goggles) and conduct initial toxicity screening in zebrafish embryos (LC50_{50} determination) .

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